N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzofuran, a thiazole, and multiple methoxy groups . These groups are common in many biologically active compounds and could suggest potential applications in various fields of research and industry.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving organic halides . For instance, new benzofuran and thiazole derivatives have been synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzofuran and thiazole rings could provide a rigid structure, while the methoxy groups could increase the compound’s solubility .Scientific Research Applications
Synthesis and Antimicrobial Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3,4,5-trimethoxybenzamide and its derivatives have been extensively studied for their potential in medicinal chemistry, particularly for their antimicrobial properties. Research has shown that compounds incorporating the thiazole ring, similar to the one , have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies indicate that such compounds may offer valuable therapeutic interventions for treating microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticancer and Antiangiogenic Activity
Further investigations into derivatives of this compound have also highlighted their potential in anticancer and antiangiogenic therapies. Studies on novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have shown significant antiproliferative activity against cancer cells, demonstrating the compound's ability to bind to the colchicine site of tubulin, induce apoptosis, and possess potent vascular disrupting properties derived from the effect on vascular endothelial cells (Romagnoli et al., 2015).
Structural Analysis and Molecular Interactions
The compound's structural analysis and its interactions have been a subject of study, providing insights into its potential mechanisms of action and interactions at the molecular level. Investigations into the molecular structure of related compounds, through spectroscopic and elemental analysis, have helped in understanding the influence of intermolecular interactions on molecular geometry, which is crucial for the compound's biological activity and interactions with biological targets (Karabulut et al., 2014).
Design and Synthesis for Pharmacological Applications
The design and synthesis of derivatives of this compound have led to the development of compounds with enhanced pharmacological properties. Research into 4-thiazolidinone derivatives as agonists of benzodiazepine receptors exemplifies the compound's role in the design of new anticonvulsant agents, demonstrating the importance of the thiazole ring and its derivatives in medicinal chemistry for the development of new therapeutic agents (Faizi et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been reported to exhibit a wide range of biological activities, including antihyperglycemic, analgesic, anti-inflammatory, antitumor, antibacterial, antifungal, antiviral, antiarrhythmic, antipyretic effects and also act as enzyme inhibitors . Therefore, it is plausible that this compound may interact with a variety of molecular targets.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been shown to inhibit enzymes, modulate ion channels, and interact with various receptors .
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran derivatives, it is likely that this compound could influence multiple biochemical pathways .
Pharmacokinetics
The benzofuran core structure is known to be a versatile scaffold in drug discovery, leading to potential new therapeutic agents with enhanced efficacy and bioavailability .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-5-30-16-8-6-7-13-9-17(31-20(13)16)15-12-32-23(24-15)25-22(26)14-10-18(27-2)21(29-4)19(11-14)28-3/h6-12H,5H2,1-4H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEPTWQFGODGTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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